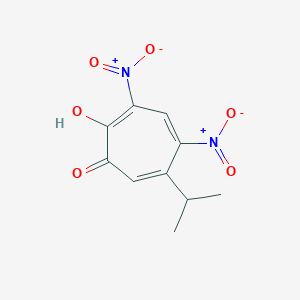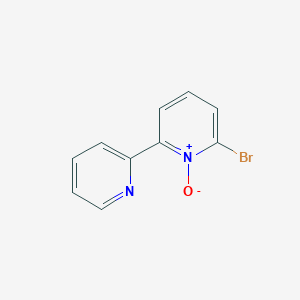
6-Bromo-2,2'-bipyridine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,2’-bipyridine N-oxide: is a chemical compound with the molecular formula C10H7BrN2O It is a derivative of bipyridine, where one of the nitrogen atoms is oxidized to an N-oxide and a bromine atom is attached to the 6th position of the bipyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,2’-bipyridine N-oxide typically involves the bromination of 2,2’-bipyridine followed by oxidation. One common method is:
Bromination: 2,2’-bipyridine is reacted with bromine in the presence of a suitable solvent such as chloroform or acetic acid to introduce the bromine atom at the 6th position.
Oxidation: The brominated bipyridine is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the N-oxide.
Industrial Production Methods: While specific industrial production methods for 6-Bromo-2,2’-bipyridine N-oxide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,2’-bipyridine N-oxide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The N-oxide group can be reduced back to the parent bipyridine, and the compound can also participate in oxidation reactions.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Reducing agents such as zinc dust in acetic acid or catalytic hydrogenation.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate and phosphine ligands.
Major Products:
Substituted Bipyridines: Products with various functional groups replacing the bromine atom.
Reduced Bipyridine: The parent 2,2’-bipyridine after reduction of the N-oxide group.
Coupled Products: Complex molecules formed through cross-coupling reactions.
Scientific Research Applications
Chemistry: 6-Bromo-2,2’-bipyridine N-oxide is used as a ligand in coordination chemistry. It forms complexes with various metals, which are studied for their catalytic properties and electronic characteristics.
Biology and Medicine: Research into the biological activity of bipyridine derivatives includes their potential as antimicrobial agents and their interactions with biological macromolecules.
Industry: In the industrial sector, this compound is used in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 6-Bromo-2,2’-bipyridine N-oxide largely depends on its role as a ligand in metal complexes. The N-oxide group can coordinate with metal centers, influencing the electronic properties and reactivity of the metal. This coordination can facilitate various catalytic processes, including oxidation and reduction reactions. The bromine atom can also participate in further functionalization, allowing the compound to be tailored for specific applications.
Comparison with Similar Compounds
2,2’-Bipyridine: The parent compound without the bromine and N-oxide modifications.
6,6’-Dibromo-2,2’-bipyridine: A derivative with two bromine atoms.
2,2’-Bipyridine-6-carboxylic acid: A derivative with a carboxyl group at the 6th position.
Uniqueness: 6-Bromo-2,2’-bipyridine N-oxide is unique due to the presence of both the bromine atom and the N-oxide group. This combination allows for versatile chemical reactivity and the ability to form stable metal complexes with distinct electronic properties. These features make it valuable in various research and industrial applications.
Properties
CAS No. |
205052-95-5 |
|---|---|
Molecular Formula |
C10H7BrN2O |
Molecular Weight |
251.08 g/mol |
IUPAC Name |
2-bromo-1-oxido-6-pyridin-2-ylpyridin-1-ium |
InChI |
InChI=1S/C10H7BrN2O/c11-10-6-3-5-9(13(10)14)8-4-1-2-7-12-8/h1-7H |
InChI Key |
KPZMLEGUCOXPOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=[N+](C(=CC=C2)Br)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



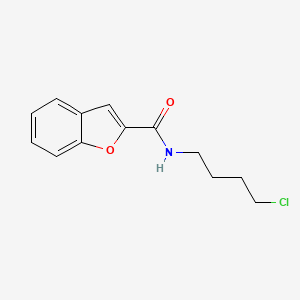
![Diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate](/img/structure/B14248735.png)
![[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B14248740.png)
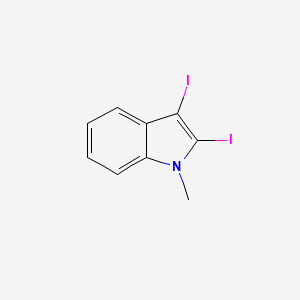
![N-Cyclopentyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14248747.png)
![({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane](/img/structure/B14248750.png)
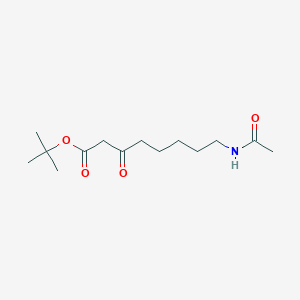
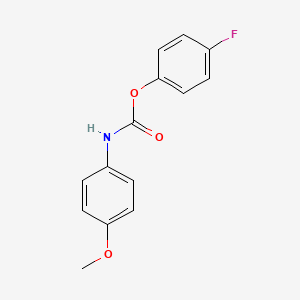
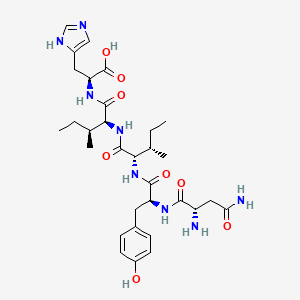
![N-[4-[2-(1-Hydroxyethyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248777.png)
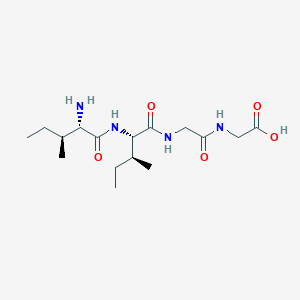
![1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one](/img/structure/B14248784.png)
